
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid typically involves the following steps:
Oxidation of 2,3,5-trimethylpyridine: 2,3,5-trimethylpyridine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid solution to form 2,3,5-trimethylpyridine-N-oxide.
Rearrangement and Hydrolysis: The N-oxide is then reacted with acetic anhydride to obtain 3,5-dimethyl-2-hydroxymethylpyridine via rearrangement and hydrolysis.
Formation of the Butanoic Acid Moiety: The hydroxymethylpyridine is further reacted with appropriate reagents to introduce the butanoic acid moiety at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: A simpler pyridine derivative with similar structural features.
2-(3,5-Dimethylpyridin-2-yl)methanol: A related compound with a hydroxymethyl group instead of a butanoic acid moiety.
5-Methoxy-2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole: A compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is unique due to its specific combination of a pyridine ring with a butanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)10(12(14)15)11-9(4)5-8(3)6-13-11/h5-7,10H,1-4H3,(H,14,15) |
InChI Key |
DNHWYZKBDSHJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


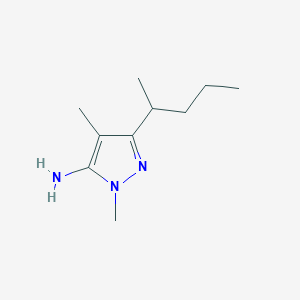
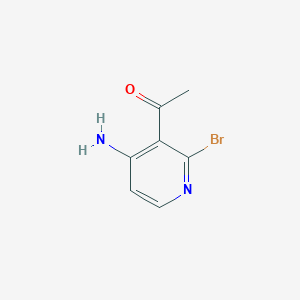
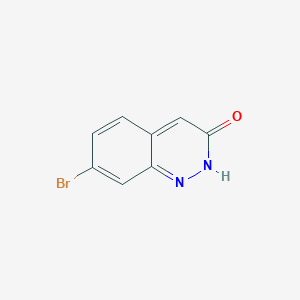

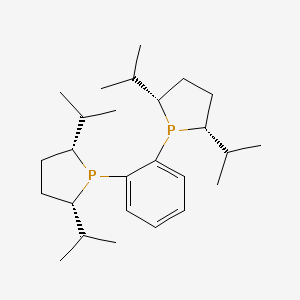
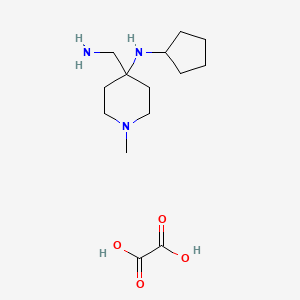
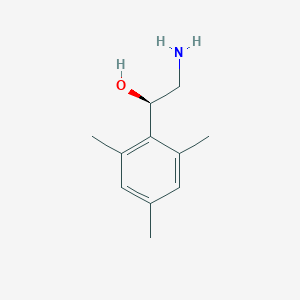


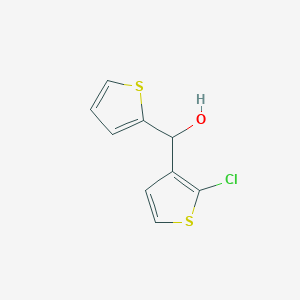


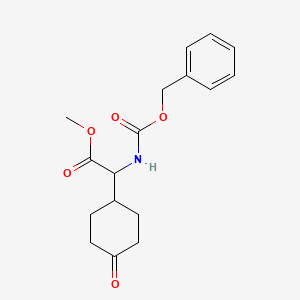
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
